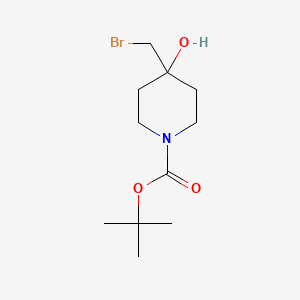
4-(Bromométhyl)-4-hydroxypipéridine-1-carboxylate de tert-butyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C11H20BrNO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom The compound is characterized by the presence of a tert-butyl group, a bromomethyl group, and a hydroxyl group attached to the piperidine ring
Applications De Recherche Scientifique
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting the central nervous system.
Biological Studies: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate
is a type of organic compound known as a piperidine . Piperidines are a class of organic compounds that contain a piperidine ring, a heterocyclic ring structure with five carbon atoms and one nitrogen atom . Piperidines are often used as building blocks in the synthesis of pharmaceuticals and other organic compounds .
The bromomethyl group in the compound suggests that it might be used in various organic reactions, such as the Suzuki-Miyaura cross-coupling reaction , which is a type of carbon-carbon bond-forming reaction .
The carboxylate ester group (tert-butyl ester) in the compound is a common functional group in organic chemistry and is often involved in esterification and hydrolysis reactions .
As for the pharmacokinetics , without specific studies on this compound, it’s hard to predict its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These properties can be influenced by various factors, including the compound’s chemical structure, the route of administration, and the patient’s physiological condition .
Méthodes De Préparation
The synthesis of tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen using a tert-butyl carbamate (Boc) group. The hydroxyl group is then introduced through a hydroxylation reaction. The bromomethyl group is added via a bromination reaction, often using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The final product is obtained after purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the carbonyl group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Comparaison Avec Des Composés Similaires
tert-Butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
tert-Butyl 4-(chloromethyl)-4-hydroxypiperidine-1-carboxylate: Contains a chloromethyl group instead of a bromomethyl group, which can affect its reactivity and selectivity in chemical reactions.
tert-Butyl 4-(aminomethyl)-4-hydroxypiperidine-1-carboxylate: Contains an aminomethyl group, which can participate in different types of chemical reactions compared to the bromomethyl group.
Propriétés
IUPAC Name |
tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-6-4-11(15,8-12)5-7-13/h15H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNRNFWKOUTUPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CBr)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
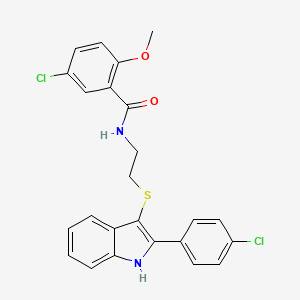
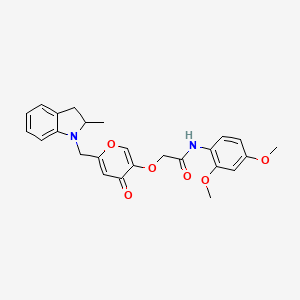
![3-[4-Methyl-3-(oxiran-2-ylmethoxy)phenyl]pyridine](/img/structure/B2541625.png)

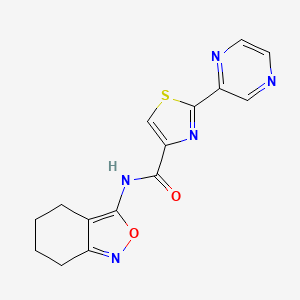
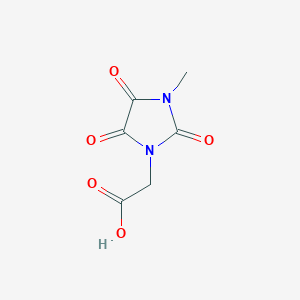

![5-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carbonyl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2541634.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2541635.png)
![3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2541637.png)
![2-Oxabicyclo[3.1.1]heptane-4-carbaldehyde](/img/structure/B2541639.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-phenylpropanamide](/img/structure/B2541641.png)

![2,2,2-trifluoro-N-[4-(methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]acetamide](/img/structure/B2541646.png)
